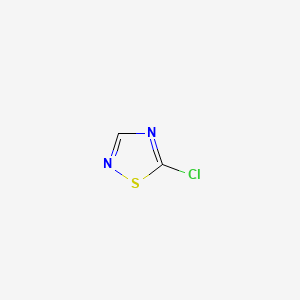
3-氧代庚二酸二乙酯
描述
Diethyl 3-oxoheptanedioate, also known as 3-oxoheptanedioic acid diethyl ester, is an organic compound with the molecular formula C11H18O5. It is a diester derivative of 3-oxoheptanedioic acid and is commonly used in organic synthesis due to its versatile reactivity.
科学研究应用
Diethyl 3-oxoheptanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: Diethyl 3-oxoheptanedioate is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
Target of Action
Diethyl 3-oxoheptanedioate, also known as Diethyl 3-oxopimelate, is a biochemical reagent . It is used as a reactant in various chemical reactions, suggesting that its targets could be the reactants in these reactions .
Mode of Action
It is known to be involved in several chemical reactions, including the regioselective one-pot synthesis of 1,3,4-trisubstituted-1H-pyrazoles, the synthesis of lupinine via stereoselective multicomponent condensation, and the solvent-free condensation of β-keto esters with amidoximes .
Biochemical Pathways
Given its involvement in various chemical reactions, it can be inferred that it plays a role in the biochemical pathways related to these reactions .
Result of Action
Given its role as a reactant in various chemical reactions, it can be inferred that it contributes to the formation of the products of these reactions .
Action Environment
Like any chemical compound, its stability and reactivity are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化分析
Biochemical Properties
Diethyl 3-oxoheptanedioate plays a significant role in various biochemical reactions. It is involved in the synthesis of 1,3,4-trisubstituted-1H-pyrazoles and lupinine via stereoselective multicomponent condensation . The compound interacts with enzymes such as β-keto esters and amidoximes, facilitating solvent-free condensation reactions . These interactions are crucial for the formation of complex organic molecules, highlighting the compound’s importance in biochemical synthesis.
Cellular Effects
Diethyl 3-oxoheptanedioate influences various cellular processes and functions. It has been used in the synthesis of 2′-, 5′-and centrally tethered C-branched spermine oligo-DNAs on solid support This indicates its potential impact on gene expression and cellular metabolism
Molecular Mechanism
At the molecular level, Diethyl 3-oxoheptanedioate exerts its effects through binding interactions with biomolecules. It is involved in regioselective one-pot synthesis reactions, where it acts as a reactant . The compound’s ability to participate in these reactions indicates its potential to influence enzyme activity, either through inhibition or activation. Additionally, its involvement in the synthesis of complex organic molecules suggests that it may play a role in modulating gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethyl 3-oxoheptanedioate can change over time. The compound’s stability and degradation are important factors to consider. It has a boiling point of 130-132 °C at 0.5 mmHg and a density of 1.084 g/mL at 25 °C These properties suggest that the compound is relatively stable under standard laboratory conditions
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 3-oxoheptanedioate can be synthesized through various methods. One common synthetic route involves the esterification of 3-oxoheptanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the diethyl ester.
Industrial Production Methods
In an industrial setting, the production of diethyl 3-oxoheptanedioate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst recycling, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Diethyl 3-oxoheptanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding diethyl 3-hydroxyheptanedioate.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-oxoheptanedioic acid
Reduction: Diethyl 3-hydroxyheptanedioate
Substitution: Various substituted esters depending on the nucleophile used
相似化合物的比较
Similar Compounds
Diethyl 4-oxoheptanedioate: Similar in structure but with the keto group at a different position.
Diethyl succinate: A simpler diester with no keto group.
Dimethyl 3-oxoheptanedioate: The methyl ester analog of diethyl 3-oxoheptanedioate.
Uniqueness
Diethyl 3-oxoheptanedioate is unique due to its specific reactivity as a keto ester, which allows for a wide range of chemical transformations. Its structure provides a balance between stability and reactivity, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
diethyl 3-oxoheptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-3-15-10(13)7-5-6-9(12)8-11(14)16-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMQRCLOAACETL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193433 | |
| Record name | Diethyl 3-oxoheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40420-22-2 | |
| Record name | Heptanedioic acid, 3-oxo-, 1,7-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40420-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 3-oxoheptanedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040420222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl 3-oxoheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 3-oxoheptanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL 3-OXOHEPTANEDIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5AY9ZBZ4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)








